1-(6-Hydroxyhexyl)-2,3,3-trimethyl-3H-indol-1-ium bromide
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Overview
Description
1-(6-Hydroxyhexyl)-2,3,3-trimethyl-3H-indol-1-ium bromide is a synthetic organic compound belonging to the indolium family. This compound is characterized by its unique structure, which includes a hydroxyhexyl side chain and a trimethylated indolium core. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Hydroxyhexyl)-2,3,3-trimethyl-3H-indol-1-ium bromide typically involves the reaction of 2,3,3-trimethylindolenine with 6-bromohexanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 6-bromohexanol attacks the indolenine core, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and specific catalysts to facilitate the reaction efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Hydroxyhexyl)-2,3,3-trimethyl-3H-indol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) are commonly employed.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced indolium derivatives.
Substitution: Formation of substituted indolium compounds.
Scientific Research Applications
1-(6-Hydroxyhexyl)-2,3,3-trimethyl-3H-indol-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various indole derivatives.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Hydroxyhexyl)-2,3,3-trimethyl-3H-indol-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core structure.
Tryptophan: An essential amino acid with an indole ring.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole nucleus.
Uniqueness: 1-(6-Hydroxyhexyl)-2,3,3-trimethyl-3H-indol-1-ium bromide is unique due to its specific side chain and trimethylated indolium core, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
380915-91-3 |
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Molecular Formula |
C17H26BrNO |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
6-(2,3,3-trimethylindol-1-ium-1-yl)hexan-1-ol;bromide |
InChI |
InChI=1S/C17H26NO.BrH/c1-14-17(2,3)15-10-6-7-11-16(15)18(14)12-8-4-5-9-13-19;/h6-7,10-11,19H,4-5,8-9,12-13H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
UVRMMRUCKFOFRT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)CCCCCCO.[Br-] |
Origin of Product |
United States |
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